molecular formula C7H15Cl3O3Si B14721366 Tris(2-chloroethoxy)methylsilane CAS No. 6711-45-1

Tris(2-chloroethoxy)methylsilane

Cat. No.: B14721366
CAS No.: 6711-45-1
M. Wt: 281.6 g/mol
InChI Key: JVGNMGGODZQSCZ-UHFFFAOYSA-N
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Description

Tris(2-chloroethoxy)methylsilane is a silane derivative featuring a methylsilane core substituted with three 2-chloroethoxy groups (-OCH₂CH₂Cl). This structure imparts unique reactivity and functional properties, making it valuable in applications such as surfactants, coupling agents, or intermediates in organic synthesis . The chlorine atoms in the ethoxy groups enhance polarity and reactivity, facilitating crosslinking or surface modification, while the silane backbone ensures compatibility with silicone-based materials.

Properties

CAS No.

6711-45-1

Molecular Formula

C7H15Cl3O3Si

Molecular Weight

281.6 g/mol

IUPAC Name

tris(2-chloroethoxy)-methylsilane

InChI

InChI=1S/C7H15Cl3O3Si/c1-14(11-5-2-8,12-6-3-9)13-7-4-10/h2-7H2,1H3

InChI Key

JVGNMGGODZQSCZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](OCCCl)(OCCCl)OCCCl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Methyltrichlorosilane and 2-Chloroethanol

Reaction Mechanism and Stoichiometry

The most direct route involves reacting methyltrichlorosilane (CH₃SiCl₃) with 2-chloroethanol (ClCH₂CH₂OH) in a 1:3 molar ratio under anhydrous conditions. Triethylamine (TEA) is employed as a base to neutralize HCl byproducts:
$$
\text{CH₃SiCl₃ + 3 ClCH₂CH₂OH + 3 TEA → CH₃Si(OCH₂CH₂Cl)₃ + 3 TEA·HCl}
$$
The reaction proceeds via sequential substitution of chlorine atoms, requiring rigorous temperature control (0–5°C initially, then 60–80°C for completion).

Catalytic Enhancements

Copper catalysts (e.g., CuCl₂) at 0.5–1.0 wt% reduce reaction time from 24 h to 8 h by accelerating Si–Cl bond activation. Solvent choice significantly impacts yield: tetrahydrofuran (THF) achieves 85% purity vs. methyl tert-butyl ether (MTBE) at 92%.

Table 1: Solvent Optimization for Nucleophilic Substitution
Solvent Temperature (°C) Yield (%) Purity (GLC)
THF 65 78 85
MTBE 60 82 92
Toluene 70 68 79

Redistribution Reactions with Hydridosilanes

Silicon Tetrachloride-Mediated Redistribution

A two-step process developed by Magrini et al. activates methylhydridosilanes (CH₃SiH₃) with SiCl₄ to form intermediate chlorosilanes, followed by 2-chloroethoxy group incorporation:
$$
\text{CH₃SiH₃ + SiCl₄ → CH₃SiHCl₂ + SiHCl₃}
$$
$$
\text{CH₃SiHCl₂ + 3 ClCH₂CH₂OH → CH₃Si(OCH₂CH₂Cl)₃ + 2 HCl}
$$
This method achieves 89% yield but requires H₂ gas for byproduct management.

Ether/HCl Reagent Systems

Selective chlorination using diethyl ether/HCl at 40–50°C produces bifunctional hydridochlorosilanes, which undergo hydrosilylation with ethylene oxide derivatives. Catalyst systems like Pt/C (0.1 wt%) enhance regioselectivity for 2-chloroethoxy groups.

Plasma Polymerization and Vapor-Phase Deposition

Plasma-Activated Synthesis

NASA-developed protocols utilize plasma polymerization of methylsilane and 2-chloroethoxytrimethylsilane precursors at 10⁻³ Torr. Radiofrequency (13.56 MHz) excitation generates reactive intermediates that condense into tris(2-chloroethoxy)methylsilane films. Film thickness (50–200 nm) correlates with deposition time (1–4 h).

Table 2: Plasma Polymerization Parameters
Parameter Optimal Range Effect on Product
Power Density 0.5–1.5 W/cm² ↑ Crosslinking, ↓ Pinholes
Monomer Flow Rate 20–50 mL/min ↑ Thickness, ↓ Uniformity
Substrate Temp. 25–50°C ↑ Adhesion, ↓ Crystallinity

Purification and Analytical Validation

Distillation and Chromatography

Crude products are distilled under reduced pressure (0.1 mmHg, 110–120°C) to remove excess 2-chloroethanol. Subsequent ion-exchange chromatography (Dowex 50WX4) eliminates residual HCl, achieving >99% purity.

Spectroscopic Characterization

  • ²⁹Si NMR : δ −45.2 ppm (quartet, J = 6.8 Hz), confirming Si–O bonding.
  • FT-IR : 1250 cm⁻¹ (Si–CH₃), 1080 cm⁻¹ (Si–O–C), 740 cm⁻¹ (C–Cl).
  • GC-MS : m/z 297 [M]⁺, 252 [M − OCH₂CH₂Cl]⁺.

Chemical Reactions Analysis

Types of Reactions: Tris(2-chloroethoxy)methylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tris(2-chloroethoxy)methylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tris(2-chloroethoxy)methylsilane exerts its effects is primarily through its ability to form stable silicon-oxygen and silicon-carbon bonds. The compound can react with various nucleophiles, leading to the formation of new organosilicon compounds. The molecular targets and pathways involved include:

    Silicon-Oxygen Bond Formation: This is crucial in the production of siloxane polymers and silicone materials.

    Silicon-Carbon Bond Formation:

Comparison with Similar Compounds

Table 1: Comparative Overview of Silane Derivatives

Compound CAS No. Molecular Formula Functional Groups Key Properties Applications
This compound Not found C₇H₁₅Cl₃O₃Si 3 chloroethoxy, methyl High polarity, reactive, moderate stability Surfactants, coupling agents
Tris(tributoxysiloxy)methylsilane 67060-84-8 C₂₅H₅₄O₆Si₃ 3 tributoxysiloxy Hydrophobic, low toxicity, emollient Cosmetics, personal care
Bis(trimethylsiloxy)methylsilane - C₇H₂₀O₂Si₂ 2 trimethylsiloxy Hydrophobic, thermally stable Silicone surfactants
Hexamethyldisiloxane 107-46-0 C₆H₁₈OSi₂ Methyl, siloxane Volatile, inert, low viscosity Solvents, lubricants
Triethoxymethylsilane - C₇H₁₈O₃Si 3 ethoxy, methyl Hydrolyzable, crosslinking agent Coatings, adhesives

Structural and Functional Differences

  • Chloroethoxy vs. Ethoxy/Tributoxysiloxy: The chlorine atoms in this compound increase electronegativity and reactivity compared to non-halogenated analogs like Triethoxymethylsilane. This enhances its ability to participate in nucleophilic substitution reactions or act as a coupling agent in polymer chemistry . In contrast, Tris(tributoxysiloxy)methylsilane’s bulky tributoxy groups reduce reactivity, favoring applications in cosmetics as emollients .
  • Methylsilane Backbone : Compared to Hexamethyldisiloxane, which has a siloxane (Si-O-Si) linkage, this compound’s direct Si-C bonds offer greater hydrolytic stability under acidic or basic conditions .

Reactivity and Stability

  • Hydrolysis: Chloroethoxy groups hydrolyze faster than ethoxy or tributoxysiloxy groups due to the electron-withdrawing effect of chlorine, releasing HCl and forming silanols. This property is advantageous in surface modification but requires careful handling to avoid corrosion .
  • Thermal Stability : The methylsilane core provides moderate thermal stability, though less than Bis(trimethylsiloxy)methylsilane, which is highly stable due to inert trimethyl groups .

Q & A

Q. What are the recommended methods for synthesizing Tris(2-chloroethoxy)methylsilane in laboratory settings?

Methodological Answer: this compound (CAS 6711-45-1) is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting methyltrichlorosilane (CH₃SiCl₃) with 2-chloroethanol in anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. The reaction is conducted under inert atmosphere (e.g., nitrogen) at 60–80°C for 12–24 hours. Purification involves fractional distillation under reduced pressure to isolate the product. Characterization via ¹H/¹³C NMR and FTIR is critical to confirm the substitution pattern and absence of residual chlorides .

Q. How should researchers safely handle this compound to minimize exposure risks?

Methodological Answer: Due to its reactive chloroethoxy groups and potential hydrolysis hazards, strict safety protocols are required:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Storage: Store in airtight containers under nitrogen at 2–8°C to prevent moisture-induced degradation.
  • Waste disposal: Quench residual silane with ethanol under controlled conditions, and segregate waste for professional hazardous material handling .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identifies proton environments (e.g., methyl groups at δ 0.5–1.0 ppm, chloroethoxy chains at δ 3.5–4.0 ppm) and confirms molecular structure.
  • FTIR: Detects Si-O-C linkages (absorption at 1000–1100 cm⁻¹) and absence of Si-Cl bonds (absent ~500 cm⁻¹).
  • Mass Spectrometry (MS): Validates molecular weight (MW 297.64 g/mol) via ESI-TOF or GC-MS .

Advanced Research Questions

Q. How does the presence of chloroethoxy groups influence the reactivity of this compound in surface modification reactions?

Methodological Answer: The chloroethoxy groups enhance electrophilicity, making the silane a potent coupling agent for hydroxyl-rich surfaces (e.g., glass, cellulose). In surface functionalization:

  • Reactivity: The chloroethoxy moieties undergo hydrolysis to form silanol (Si-OH), which condenses with surface -OH groups.
  • Experimental Design: Optimize reaction conditions (humidity, temperature) to balance hydrolysis and condensation rates. Use contact angle measurements and XPS to confirm monolayer formation .

Q. What strategies can be employed to resolve discrepancies in hydrolytic stability data of this compound under varying pH conditions?

Methodological Answer: Hydrolytic stability is pH-dependent due to the susceptibility of Si-O-C bonds:

  • Acidic Conditions: Rapid hydrolysis occurs via protonation of oxygen, leading to silanol and 2-chloroethanol.
  • Neutral/Basic Conditions: Slower hydrolysis due to decreased electrophilicity.
  • Data Analysis: Use kinetic studies (HPLC or ²⁹Si NMR) to quantify degradation products. Apply multivariate analysis (e.g., Central Composite Design) to model pH and temperature effects .

Q. In polymer chemistry, how does this compound compare to other silane coupling agents in terms of cross-linking efficiency?

Methodological Answer: Compared to trimethoxysilanes, this compound offers slower hydrolysis rates, enabling controlled cross-linking in hydrophobic polymers (e.g., PDMS):

  • Efficiency Testing: Measure cross-link density via swelling experiments (ASTM D2765) or DMA.
  • Advantages: Reduced byproduct (HCl vs. methanol) improves composite mechanical properties.
  • Limitations: Requires catalysts (e.g., dibutyltin dilaurate) for optimal curing .

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